4-(pyrazin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-(pyrazin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with pyrazine and pyrrolidine groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrazin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve:
Formation of the pyrazine ring: Starting from a suitable precursor, such as 2-chloropyrazine, through nucleophilic substitution reactions.
Formation of the morpholine ring: This can be achieved by reacting diethanolamine with a suitable halogenated compound.
Coupling of the pyrazine and morpholine rings: This step might involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.
Introduction of the pyrrolidine group: This could be done through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the morpholine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could potentially reduce the pyrazine ring or the carbonyl group.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could yield alcohols or amines.
Scientific Research Applications
4-(pyrazin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological
Properties
IUPAC Name |
(4-pyrazin-2-ylmorpholin-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-13(16-5-1-2-6-16)11-10-17(7-8-19-11)12-9-14-3-4-15-12/h3-4,9,11H,1-2,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHPYZFUQRJADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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